molecular formula C18H23N5O3 B2389069 8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377057-20-0

8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2389069
CAS RN: 377057-20-0
M. Wt: 357.414
InChI Key: JIOQFGLCEPFQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Purine Derivatives : Research on the synthesis of purine derivatives, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, provides a foundation for understanding how modifications to the purine core can influence the chemical and physical properties of these compounds. The synthesis involves intramolecular alkylation, indicating potential for creating a diverse array of purine-based molecules with specific functional groups for targeted scientific applications (Simo, Rybár, & Alföldi, 1998).

Molecular and Crystal Structure : Studies on similar compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, reveal detailed information about the molecular and crystal structures of purine derivatives. This information is crucial for understanding the interaction mechanisms of these compounds at the molecular level, which could be applied in designing drugs or research tools with specific binding properties (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Biological Activity and Applications

Antiinflammatory Activity : A series of substituted analogues based on purine ring systems, including those similar to the compound , have been synthesized and shown to exhibit antiinflammatory activity. This suggests potential applications in the development of new antiinflammatory agents, highlighting the therapeutic relevance of purine derivatives in treating chronic inflammation (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Antioxidant Activity : The synthesis and evaluation of antioxidant activities of N-aminomethyl derivatives of known anticonvulsants further expand the scope of purine-based compounds in scientific research. These findings may guide the development of purine derivatives as antioxidants, offering potential applications in neuroprotective strategies and the management of oxidative stress-related conditions (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020).

Mechanistic Insights into DNA Damage and Repair : An exploration of mechanisms for the transformation of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin by density functional theory provides critical insights into the DNA damage and repair processes. Understanding how purine derivatives interact with DNA or mimic DNA damage products can inform the design of research tools for studying genetic mutations, DNA repair mechanisms, and the development of anticancer strategies (Munk, Burrows, & Schlegel, 2008).

properties

IUPAC Name

8-(3-hydroxypropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-10-6-12-24)11-5-9-13-7-3-2-4-8-13/h2-4,7-8,24H,5-6,9-12H2,1H3,(H,19,20)(H,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQFGLCEPFQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

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